Relamorelin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

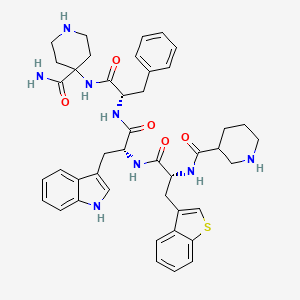

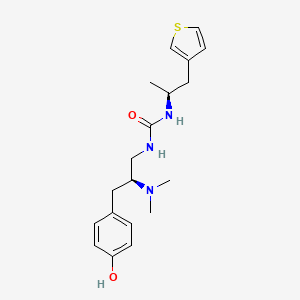

La Relamoréline est un peptide synthétique qui agit comme un agoniste sélectif du récepteur de la ghréline/sécrétagogue de l'hormone de croissance. Elle est en cours de développement par les laboratoires Allergan pour le traitement de la gastroparésie diabétique, de la constipation idiopathique chronique et de l'anorexie mentale . La Relamoréline est un pentapeptide et un analogue de la ghréline avec une puissance et une pharmacocinétique améliorées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Relamoréline est synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont éliminés, et le peptide est clivé de la résine pour donner le produit final .

Méthodes de production industrielle : La production industrielle de relamoreline suit des principes similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La Relamoréline subit diverses réactions chimiques, notamment :

Oxydation : La Relamoréline peut être oxydée dans des conditions spécifiques, conduisant à la formation de ponts disulfure entre les résidus de cystéine.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, les reconvertissant en groupes thiol.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou autres agents réducteurs.

Substitution : Divers réactifs selon la substitution spécifique souhaitée.

Principaux produits formés :

Oxydation : Formation de ponts disulfure.

Réduction : Conversion des ponts disulfure en groupes thiol.

Substitution : Structures peptidiques modifiées avec des propriétés altérées.

4. Applications de recherche scientifique

La Relamoréline a été étudiée pour diverses applications de recherche scientifique, notamment :

Chimie : Études sur la synthèse et les modifications des peptides.

Biologie : Recherche sur les interactions avec le récepteur de la ghréline et les voies de signalisation.

Médecine : Essais cliniques pour le traitement de la gastroparésie diabétique, de la constipation idiopathique chronique et de l'anorexie mentale.

Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la ghréline.

5. Mécanisme d'action

La Relamoréline exerce ses effets en se liant et en activant le récepteur de la ghréline/sécrétagogue de l'hormone de croissance. Cette activation entraîne la libération de l'hormone de croissance, de la prolactine et du cortisol, et augmente l'appétit. Les cibles moléculaires et les voies impliquées comprennent le récepteur de la ghréline et les voies de signalisation en aval qui régulent la motilité gastro-intestinale et la sécrétion hormonale .

Composés similaires :

Ghréline : Le ligand naturel du récepteur de la ghréline.

Autres agonistes de la ghréline : Des composés comme l'anamoréline et l'ulimoréline qui ciblent également le récepteur de la ghréline.

Comparaison : La Relamoréline est unique en ce qu'elle présente une puissance et une pharmacocinétique améliorées par rapport aux autres agonistes de la ghréline. Elle a montré des résultats prometteurs dans les essais cliniques pour le traitement des troubles gastro-intestinaux, ce qui en fait un agent thérapeutique potentiel présentant des avantages distincts par rapport aux composés similaires .

Applications De Recherche Scientifique

Relamorelin has been investigated for various scientific research applications, including:

Chemistry: Studies on peptide synthesis and modifications.

Biology: Research on ghrelin receptor interactions and signaling pathways.

Medicine: Clinical trials for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa.

Industry: Potential use in the development of new therapeutic agents targeting ghrelin receptors.

Mécanisme D'action

Relamorelin exerts its effects by binding to and activating the ghrelin/growth hormone secretagogue receptor. This activation leads to the release of growth hormone, prolactin, and cortisol, and increases appetite. The molecular targets and pathways involved include the ghrelin receptor and downstream signaling pathways that regulate gastrointestinal motility and hormone secretion .

Comparaison Avec Des Composés Similaires

Ghrelin: The natural ligand for the ghrelin receptor.

Other Ghrelin Agonists: Compounds such as anamorelin and ulimorelin that also target the ghrelin receptor.

Comparison: Relamorelin is unique in its improved potency and pharmacokinetics compared to other ghrelin agonists. It has shown promising results in clinical trials for the treatment of gastrointestinal disorders, making it a potential therapeutic agent with distinct advantages over similar compounds .

Propriétés

Numéro CAS |

661472-41-9 |

|---|---|

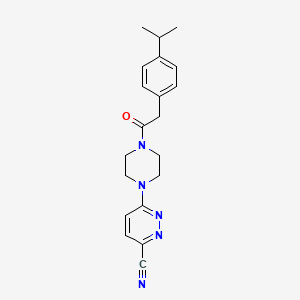

Formule moléculaire |

C43H50N8O5S |

Poids moléculaire |

791.0 g/mol |

Nom IUPAC |

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |

InChI |

InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1 |

Clé InChI |

KUBPNVYPKPWGRJ-LIVOIKKVSA-N |

SMILES isomérique |

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

SMILES |

C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

SMILES canonique |

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BIM28131; BIM 28131; BIM-28131; BIM-28163; BIM 28163; BIM28163; RM131; RM-131; RM 131; Relamorelin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)